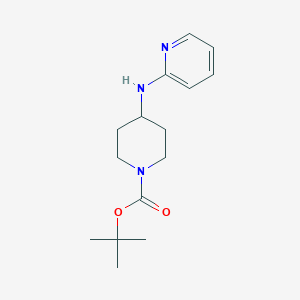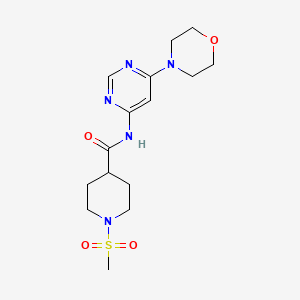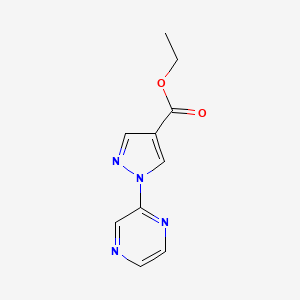
tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate involves several steps. The compound has been synthesized with high yield and is crucial for developing drugs targeting the PI3K/AKT/mTOR pathway in cancer treatment . It’s also used in the synthesis of intermediates for small molecule anticancer drugs.Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-7-12(8-11-18)17-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,16,17). The molecular weight of the compound is 277.368. Chemical Reactions Analysis
The compound is versatile and can be used in synthesizing structurally diverse compounds. It’s used in acylation reactions, highlighting the self-activation capabilities through neighboring group effects.Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.368.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Organic Compounds
This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. Such compounds have diverse applications ranging from medicinal chemistry to material science .
Intermediate for Biologically Active Compounds
It acts as an important intermediate in the synthesis of biologically active compounds such as crizotinib, which is used in cancer treatment. The process involves multiple synthesis steps starting from related piperidine derivatives .
Key Intermediate in Drug Synthesis
The compound is a key intermediate in the synthesis of drugs like Vandetanib, which is used for the treatment of certain types of cancer. The synthesis process includes acylation, sulfonation, and substitution steps .
Catalysis and Polymerization
Related compounds have been studied for their catalytic activity in acylation chemistry. This suggests potential applications in catalysis and polymerization processes where tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate could be used to catalyze various chemical reactions.
Precursor to Biologically Active Natural Products
Derivatives of this compound have been synthesized as potential precursors to biologically active natural products like Indiacen A and Indiacen B. These natural products have significant biological activities which can be explored for therapeutic uses .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-7-12(8-11-18)17-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXSQCMINSKVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2915298.png)
![Methyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2915299.png)

![N-(1H-indazol-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2915302.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2915303.png)
![{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine](/img/structure/B2915305.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2915308.png)
![N-(1-cyanocyclohexyl)-2-[[4-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2915315.png)
![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2915316.png)
![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2915317.png)

![2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2915319.png)